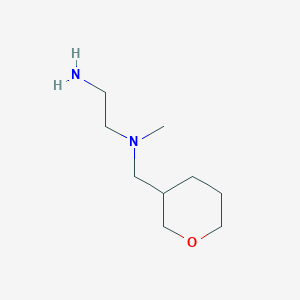
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H20N2O It is a diamine derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-3-carbaldehyde and N-methylethylenediamine.
Reaction Conditions: The key step involves the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde with N-methylethylenediamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups introduced at the amine positions.
Wissenschaftliche Forschungsanwendungen
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(tetrahydro-2H-pyran-2-yl)ethane-1,2-diamine
- N1-Methyl-N1-(tetrahydro-2H-pyran-5-yl)ethane-1,2-diamine
Uniqueness
N1-Methyl-N1-((tetrahydro-2H-pyran-3-yl)methyl)ethane-1,2-diamine is unique due to the specific positioning of the tetrahydropyran ring and the methyl group on the ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2O/c1-11(5-4-10)7-9-3-2-6-12-8-9/h9H,2-8,10H2,1H3 |
InChI-Schlüssel |
CRADUACUUSULKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)CC1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


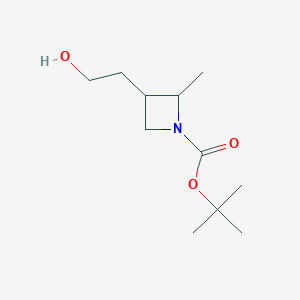
![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)

![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)
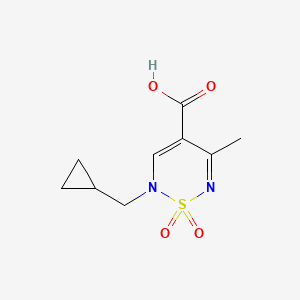

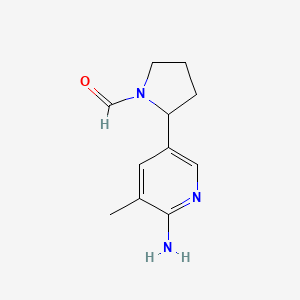
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
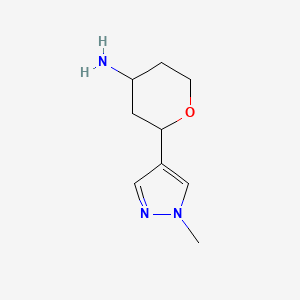

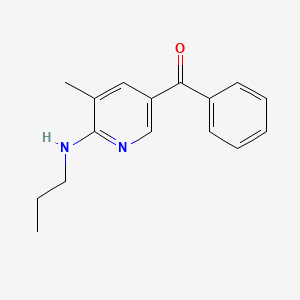
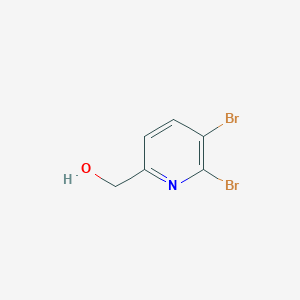
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)
